2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-6-(pyridin-2-ylsulfanylmethyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-7-11(2)21-18(20-10)24-17(26)15-13(25)8-12(22-16(15)23-24)9-27-14-5-3-4-6-19-14/h3-8H,9H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXJPSMOBJKJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple nitrogen atoms and a pyrimidine ring, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit significant anticancer properties. For instance, derivatives of this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study highlighted that certain pyrazolo[3,4-b]pyridine derivatives demonstrated effective inhibition of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity against these cells .
The anticancer mechanisms of these compounds are primarily attributed to their ability to induce apoptosis and arrest the cell cycle. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Compounds targeting CDK2 and CDK9 have demonstrated significant interactions leading to apoptosis in cancer cells .
Study 1: Anticancer Efficacy
In a recent study evaluating the efficacy of various pyrazolo[3,4-b]pyridine derivatives against cancer cell lines, it was found that compounds with specific substitutions on the pyridine moiety exhibited enhanced anticancer activity. For instance, a derivative with an OH group on the phenyl group showed increased potency against MCF7 and HCT116 cells compared to other derivatives .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 14g | MCF7 | 0.25 | CDK inhibition |
| 14a | HCT116 | 0.30 | Apoptosis induction |
Study 2: TRK Inhibition
Another study focused on the inhibition of tropomyosin receptor kinases (TRKs), which play a significant role in cancer cell proliferation. The compound C03 from the pyrazolo[3,4-b]pyridine class displayed an IC50 of 56 nM against TRKA and inhibited Km-12 cell line proliferation with an IC50 of 0.304 µM. This suggests potential for further exploration as a therapeutic agent in targeted cancer therapies .
Additional Biological Activities
Beyond anticancer properties, compounds similar to this compound have been investigated for their antimicrobial properties. The presence of heteroatoms such as nitrogen and sulfur enhances their interaction with biological targets, making them suitable candidates for further pharmacological studies.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Several studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit cancer cell proliferation. The presence of the pyrimidine moiety may enhance its interaction with biological targets involved in cancer progression.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its structural features facilitate interactions with microbial enzymes or cell membranes.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-b]pyridine were tested against multiple cancer cell lines. The results indicated that modifications at the pyrimidine position significantly increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of various derivatives including the target compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, suggesting potential for development as an antibiotic .
Case Study 3: Anti-inflammatory Mechanism
Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory mechanisms of similar compounds. It was found that these compounds could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
Comparison with Similar Compounds
Table 1: Comparative analysis of pyrazolo-pyrimidine/pyridine derivatives
Key Observations:
Core Structure Differences :
- The target compound’s pyrazolo[3,4-b]pyridine-dione core differs from the pyrazolo[3,4-d]pyrimidine cores in and . This distinction alters the electronic environment, with the dione groups (positions 3,4) likely enhancing hydrogen-bonding capacity compared to the diamine groups in .
Substituent Effects: The 4,6-dimethylpyrimidin-2-yl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with the naphthalen-1-yl substituent in , which may enhance lipophilicity .
Molecular Weight and Solubility :
- The target compound (~392.08 g/mol) is smaller than ’s analog (439.51 g/mol), suggesting better membrane permeability. However, its pyrimidine and pyridine substituents may reduce solubility compared to the simpler methyl and diamine groups in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
